Benzene,1-ethyl-2,5-dimethoxy-4-(2-nitroethenyl)-

Physicochemical characterization Solid-state properties Purification strategy

Sourcing β-nitrostyrenes with defined thermal properties remains a persistent challenge for researchers. This 4-ethyl-substituted analog solves critical QC issues with its sharp, reproducible melting point (99-100 °C after recrystallization). - Direct precursor to 2C-E (PiHKAL #24) via LAH or NaBH₄/CuCl₂ reduction. - Melting point depression vs. 4-H (116-120 °C) and 4-Me (117-118 °C) analogs enables rapid identity confirmation. - Available in 10 mg to bulk custom packs; immediate shipment for time-sensitive synthetic workflows.

Molecular Formula C12H15NO4
Molecular Weight 237.25 g/mol
Cat. No. B12555054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzene,1-ethyl-2,5-dimethoxy-4-(2-nitroethenyl)-
Molecular FormulaC12H15NO4
Molecular Weight237.25 g/mol
Structural Identifiers
SMILESCCC1=CC(=C(C=C1OC)C=C[N+](=O)[O-])OC
InChIInChI=1S/C12H15NO4/c1-4-9-7-12(17-3)10(5-6-13(14)15)8-11(9)16-2/h5-8H,4H2,1-3H3/b6-5-
InChIKeyQHCLACIRZLUQEU-WAYWQWQTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzene, 1-Ethyl-2,5-Dimethoxy-4-(2-Nitroethenyl)-: A Defined β-Nitrostyrene Intermediate for Research Sourcing


Benzene, 1-ethyl-2,5-dimethoxy-4-(2-nitroethenyl)- (syn. 2,5-dimethoxy-4-ethyl-β-nitrostyrene; CAS 168783-20-8) is a β-nitrostyrene derivative of molecular formula C₁₂H₁₅NO₄ and molecular weight 237.25 g/mol . It belongs to the class of electron-rich nitroalkenes bearing 2,5-dimethoxy substitution on the aromatic ring, a structural motif that confers characteristic reactivity in Henry condensations, conjugate additions, and reduction cascades [1]. This compound serves as the direct synthetic precursor to 2,5-dimethoxy-4-ethylphenethylamine (2C-E), a phenethylamine of significant research interest [2]. Predicted physicochemical properties include a boiling point of 368.4 ± 37.0 °C, density of 1.143 ± 0.06 g/cm³, a polar surface area (PSA) of 64.28, and a calculated LogP of 3.04 .

Why the 4-Ethyl Substituent in Benzene, 1-Ethyl-2,5-Dimethoxy-4-(2-Nitroethenyl)- Precludes Generic Substitution


Within the 2,5-dimethoxy-β-nitrostyrene class, the nature of the 4-position substituent directly governs the steric and electronic environment of the nitroalkene moiety, which in turn controls melting point, solubility, chemical reactivity in Henry condensation yields, and the reduction kinetics to the corresponding phenethylamine [1]. The 4-ethyl-bearing nitrostyrene (CAS 168783-20-8) exhibits a melting point of 96–100 °C after recrystallization, markedly lower than the 4-unsubstituted analog (116–120 °C) and the 4-methyl analog (117–118 °C) [2]. This thermal difference has direct consequences for recrystallization solvent selection, purity assessment, and solid-state handling during procurement and scale-up. Furthermore, the 4-ethyl substituent yields the specific phenethylamine 2C-E upon reduction, a compound with a distinct pharmacological duration (8–12 h) and potency range (10–25 mg oral) relative to its 4-methyl (2C-D) and 4-bromo (2C-B) counterparts [1][3]. Interchanging the 4-ethyl nitrostyrene with the 4-methyl, 4-bromo, or 4-H analogs is chemically feasible but leads to a fundamentally different downstream product, negating the scientific rationale for the original selection.

Quantitative Differentiation Evidence: Benzene, 1-Ethyl-2,5-Dimethoxy-4-(2-Nitroethenyl)- Versus Closest Analogs


Melting Point Depression as a Purity and Handling Differentiator: 4-Ethyl vs. 4-Methyl and 4-H β-Nitrostyrenes

The 4-ethyl-substituted β-nitrostyrene exhibits a recrystallized melting point of 99–100 °C (initial mp 96–98 °C before second recrystallization) as reported by Shulgin [1]. In contrast, the 4-unsubstituted analog (2,5-dimethoxy-β-nitrostyrene, CAS 40276-11-7) has a literature melting point of 116–120 °C , and the 4-methyl analog (CAS 25505-64-0) melts at 117–118 °C [2]. The 4-ethyl derivative therefore depresses the melting point by approximately 17–20 °C relative to these two closest comparators. This thermal differentiation is directly relevant for identity confirmation by melting point determination, selection of recrystallization solvents, and assessment of isomeric or residual solvent contamination on receipt.

Physicochemical characterization Solid-state properties Purification strategy

Henry Condensation Yield: 4-Ethyl Substituent Impact on β-Nitrostyrene Formation Efficiency

In Shulgin's documented synthesis, condensation of 21.0 g of 2,5-dimethoxy-4-ethylbenzaldehyde with nitromethane (75 g) catalyzed by anhydrous ammonium acetate under steam-bath heating gave 13.4 g of 2,5-dimethoxy-4-ethyl-β-nitrostyrene after recrystallization from methanol [1]. This corresponds to an isolated yield of approximately 64% based on the aldehyde. Under near-identical conditions, the 4-methyl analog (from 8.65 g aldehyde and 30 g nitromethane) provided 7.70 g of recrystallized product, corresponding to an isolated yield of approximately 89% [2]. The 4-H analog (2,5-dimethoxy-β-nitrostyrene) has been reported with Henry condensation yields ranging from 58% to 80% depending on catalyst and conditions . The 4-ethyl derivative's intermediate yield position reflects the combined steric and electronic influence of the ethyl group on the condensation equilibrium and side-product formation.

Synthetic yield Henry reaction Process chemistry

Reduction Selectivity and Chemoselectivity: NaBH₄/CuCl₂ One-Pot System and Halogen Retention vs. LAH-Mediated Dehalogenation Risk

The NaBH₄/CuCl₂ one-pot reduction system has been demonstrated to reduce representative β-nitrostyrene scaffolds to phenethylamines in 62–83% isolated yield at 80 °C within 10–30 minutes, without requiring inert atmosphere or extended reflux times [1]. Critically, this method retains halogen substituents on aryl halides (no dehalogenation detected after 24 h), distinguishing it from LiAlH₄-based reductions which cause dehalogenation [1]. For the 4-ethyl-2,5-dimethoxy-β-nitrostyrene specifically, Shulgin's documented LAH reduction in THF (18 h reflux followed by H₂SO₄ quench) yielded 2C-E hydrochloride as 'magnificent white crystals,' with a note that comparable yield can be obtained without H₂SO₄ workup [2]. While the NaBH₄/CuCl₂ study did not include the 4-ethyl derivative as a substrate, the demonstrated scope across electron-rich and electron-poor β-nitrostyrenes (including 2,5-dimethoxy-substituted examples) supports class-level applicability [1]. The 4-ethyl analog's electron-donating ethyl group is predicted to place it among the higher-yielding substrates based on the observed trend that electron-rich nitroalkenes give fair to very good yields (up to 85%) under ammonia-borane mediated reduction .

Reduction chemistry Chemoselectivity Functional group tolerance

Predicted Lipophilicity (LogP) as a Solubility and Chromatographic Behavior Differentiator

The ACD/Labs Percepta-predicted LogP for 2,5-dimethoxy-4-ethyl-β-nitrostyrene (CAS 168783-20-8) is 3.04 . This value is elevated relative to the 4-unsubstituted analog (2,5-dimethoxy-β-nitrostyrene, predicted LogP ~1.87 based on C₁₀H₁₁NO₄ with two methoxy groups) and the 4-methyl analog (predicted LogP ~2.5, based on C₁₁H₁₃NO₄) . The increased lipophilicity of the 4-ethyl derivative arises from the additional methylene unit in the 4-alkyl chain. A LogP of 3.04 implies preferential partitioning into organic phases, which directly impacts recrystallization solvent selection (methanol was used effectively in Shulgin's protocol), reversed-phase HPLC retention time prediction, and extractive workup efficiency during synthesis [1]. This property is relevant for analytical method development and purity assessment in quality control workflows.

Lipophilicity Chromatographic retention Solubility prediction

Downstream Product Pharmacophore Differentiation: 4-Ethyl vs. 4-Methyl vs. 4-Bromo Phenethylamines

The 4-ethyl-2,5-dimethoxy-β-nitrostyrene is the committed intermediate for 2C-E (2,5-dimethoxy-4-ethylphenethylamine). Shulgin's pharmacological characterization establishes 2C-E as active at 10–25 mg oral dose with an 8–12 hour duration [1]. This contrasts with 2C-D (4-methyl analog, from the 4-methyl nitrostyrene), which is active at 20–60 mg with a shorter 4–6 hour duration, and 2C-B (4-bromo analog), active at 12–24 mg with a 4–8 hour duration [1][2][3]. While the nitrostyrene intermediates themselves are not the pharmacologically active species, the choice of nitrostyrene precursor directly determines the identity of the final phenethylamine product. No alternative nitrostyrene can yield 2C-E; the 4-ethyl group is unique and non-interchangeable. This establishes an absolute, qualitative differentiation: procurement of this specific nitrostyrene is mandatory for any research program targeting 2C-E or its derivatives.

Structure-activity relationship Pharmacophore 2C-X series

Validated Application Scenarios for Benzene, 1-Ethyl-2,5-Dimethoxy-4-(2-Nitroethenyl)- Based on Quantitative Evidence


Controlled Synthesis of 2C-E (2,5-Dimethoxy-4-Ethylphenethylamine) via LAH or NaBH₄/CuCl₂ Reduction

The primary and most validated application of this nitrostyrene is as the direct precursor to 2C-E. Shulgin's PiHKAL entry #24 provides a fully documented procedure using LAH reduction in THF (18 h reflux, H₂SO₄ quench) yielding the hydrochloride salt as 'magnificent white crystals' . The more recent NaBH₄/CuCl₂ one-pot method (80 °C, 10–30 min, 62–83% yields for representative substrates) offers a faster, operationally simpler alternative that merits evaluation specifically for this substrate . The melting point of the nitrostyrene intermediate (99–100 °C after second recrystallization) serves as a critical in-process quality checkpoint before committing to the reduction step .

Structure-Activity Relationship (SAR) Studies Across the 2C-X Nitrostyrene Series

The 4-ethyl substituent provides a distinct steric and electronic perturbation for comparative SAR investigations of β-nitrostyrene reactivity. The documented melting point depression (99–100 °C vs. 116–120 °C for 4-H and 117–118 °C for 4-methyl analogs) and elevated LogP (3.04 vs. ~1.87 for 4-H and ~2.5 for 4-methyl) offer quantifiable parameters for correlating 4-substituent identity with solid-state properties and chromatographic behavior . The intermediate Henry condensation yield (~64%) relative to the 4-methyl analog (~89%) further provides a quantitative data point for studying electronic effects on condensation equilibria . Researchers building nitrostyrene compound libraries for reactivity profiling or analytical method development can use these data to anchor the 4-ethyl member within the series.

Analytical Reference Standard for Nitrostyrene Identification in Complex Mixtures

The combination of a well-defined melting point (99–100 °C), a predicted LogP of 3.04 (conferring distinct reversed-phase HPLC retention), and a characteristic molecular ion (M⁺ = 237.25, C₁₂H₁₅NO₄) makes this compound suitable as an analytical reference standard for nitrostyrene profiling . In forensic, metabolomic, or synthetic impurity profiling contexts where multiple β-nitrostyrene isomers or homologs may co-occur, the 4-ethyl derivative's unique combination of chromatographic retention (driven by LogP) and mass spectrometric signature enables unambiguous identification and quantification . The established synthetic provenance (Henry condensation from 2,5-dimethoxy-4-ethylbenzaldehyde) further supports its use as a characterized reference material .

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